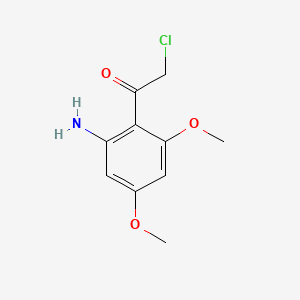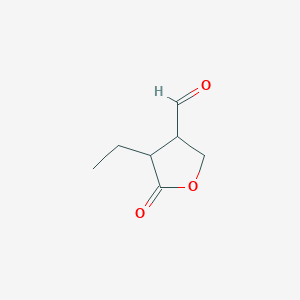
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of ethanone, featuring an amino group and two methoxy groups on the phenyl ring, along with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dimethoxyphenol and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-amino-4,6-dimethoxyphenol in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted ethanones.
Oxidation: Formation of corresponding ketones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chlorine atom can participate in electrophilic interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-: Similar structure but with different positions of methoxy groups.
Ethanone, 1-(2-amino-3,4-dimethoxyphenyl)-: Another isomer with methoxy groups at different positions.
Ethanone, 1-(2-amino-4,6-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- is unique due to the presence of both methoxy and chlorine substituents, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
1-(2-amino-4,6-dimethoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO3/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4H,5,12H2,1-2H3 |
Clave InChI |
ICGLEXBSEYOKMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)





![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)


![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)

